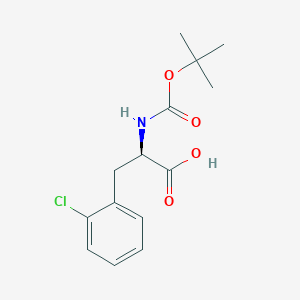

Boc-2-chloro-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Boc-2-chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-2-chloro-D-phenylalanine (Boc-2-chloro-D-phenylalanine), a crucial building block in peptide synthesis and drug discovery. This document details its physicochemical characteristics, synthesis, and analytical methods, and explores the biological significance of its deprotected form.

Core Chemical and Physical Properties

This compound is a derivative of the unnatural amino acid 2-chloro-D-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This protection enhances its solubility in organic solvents and prevents unwanted side reactions during peptide synthesis.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in synthetic and analytical procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [2] |

| Molecular Weight | 299.75 g/mol | [2] |

| CAS Number | 80102-23-4 | [3] |

| Appearance | Cream to off-white powder/solid | [3] |

| Melting Point | 93-100 °C | [3] |

| Optical Rotation | [α]²⁰/D = +27° ± 2° (c=1 in EtOAc) | [3] |

| Purity | ≥98% (HPLC) | [3] |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

IUPAC and Structural Information

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoic acid | [2] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | |

| InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| InChIKey | TUUQJNHCVFJMPU-LLVKDONJSA-N |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the α-amino group of 2-chloro-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthesis Protocol

This protocol is a general procedure for the Boc protection of amino acids and can be adapted for 2-chloro-D-phenylalanine.

Materials:

-

2-chloro-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-chloro-D-phenylalanine in a mixture of 1,4-dioxane and water.

-

Add 1 M NaOH solution to the mixture and stir vigorously in an ice bath.

-

Slowly add a solution of Boc₂O in 1,4-dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to a pH of 2-3 with a 1 M KHSO₄ solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reversed-phase C18 column is commonly employed.

Typical HPLC Conditions:

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The gradient can be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm or 254 nm

-

Expected Outcome: A single major peak with a purity of ≥98%. The retention time will depend on the specific gradient and column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

~3.0-3.4 ppm (multiplet, 2H): Methylene protons (β-protons) adjacent to the aromatic ring.

-

~4.5-4.7 ppm (multiplet, 1H): Methine proton (α-proton).

-

~5.0-5.2 ppm (doublet, 1H): NH proton of the carbamate.

-

~7.1-7.4 ppm (multiplet, 4H): Aromatic protons.

-

~9.5-10.5 ppm (broad singlet, 1H): Carboxylic acid proton.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique.

Expected Mass Spectrum:

-

Precursor Ion [M+H]⁺: ~299.75 m/z

-

Common Fragments:

-

Loss of isobutylene (56 Da) from the Boc group.

-

Loss of the entire Boc group (100 Da).

-

Decarboxylation (loss of 44 Da).

-

Caption: Workflow for the analytical characterization of the final product.

Solubility and Stability

Solubility

Boc-protected amino acids are generally soluble in a range of organic solvents.[5]

| Solvent | Expected Solubility |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol | Soluble |

| Ethyl Acetate | Soluble |

| Water | Insoluble |

| Diethyl Ether | Sparingly Soluble |

Stability and Storage

This compound should be stored in a cool, dry place, typically at 2-8 °C, and protected from light.[4] The Boc protecting group is sensitive to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. It is generally stable under neutral and basic conditions.

Biological Context: Inhibition of Phenylalanine Hydroxylase

The biological significance of this compound is primarily related to its deprotected form, 2-chloro-D-phenylalanine. Chlorinated phenylalanine analogs are known inhibitors of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of phenylalanine to tyrosine.[6]

Phenylalanine hydroxylase is a key enzyme in the metabolic pathway of phenylalanine.[7] Its inhibition can lead to an accumulation of phenylalanine, a condition known as hyperphenylalaninemia. This inhibitory action makes halogenated phenylalanine derivatives valuable tools in biochemical and neuroscience research to study the effects of altered phenylalanine metabolism.

Caption: Inhibition of Phenylalanine Hydroxylase by 2-chloro-phenylalanine.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its utility in peptide synthesis is underscored by the stability of the Boc protecting group under various conditions and its facile removal when required. The biological activity of its deprotected counterpart as an inhibitor of phenylalanine hydroxylase provides a basis for its use in biochemical and pharmacological research. This guide provides the core technical information necessary for the effective handling, analysis, and application of this compound in a research and development setting.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. This compound | C14H18ClNO4 | CID 7021188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 80102-23-4|Boc-D-2-Chlooro phenylalanine: In Stock [parkwayscientific.com]

- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Boc-2-chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing Boc-2-chloro-D-phenylalanine, a valuable unnatural amino acid derivative used in peptide synthesis and drug discovery. The incorporation of D-amino acids like D-2-chlorophenylalanine can significantly enhance the metabolic stability and alter the conformational properties of peptides, making them promising candidates for therapeutic development.[1][2][3] This document outlines the primary methodologies for obtaining the chiral precursor, 2-chloro-D-phenylalanine, and the subsequent N-terminal Boc protection.

Synthetic Strategies for this compound

The synthesis of this compound can be broadly divided into two key stages: the preparation of the chiral amino acid precursor, 2-chloro-D-phenylalanine, and its subsequent protection with the tert-butyloxycarbonyl (Boc) group. There are several viable pathways to achieve the synthesis of the chiral precursor, primarily through asymmetric synthesis or chiral resolution of a racemic mixture.

Experimental Protocols

Synthesis of Racemic 2-Chlorophenylalanine

A common route to racemic 2-chlorophenylalanine is via the Strecker synthesis or from a suitable benzaldehyde derivative. For the purpose of this guide, we will assume the availability of racemic 2-chlorophenylalanine as the starting material for chiral resolution.

Chiral Resolution of Racemic 2-Chlorophenylalanine

Chiral resolution is a widely used method for separating enantiomers.[4] This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility, and finally, liberation of the desired enantiomer.

Protocol: Diastereomeric Salt Formation and Separation

-

Salt Formation:

-

Dissolve racemic 2-chlorophenylalanine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add a solution of a chiral resolving agent (0.5 eq of a dibasic acid like L-tartaric acid, or 1.0 eq of a monobasic acid or amine) in the same solvent.

-

Stir the mixture at room temperature to allow for the formation of diastereomeric salts.

-

The less soluble diastereomeric salt will preferentially crystallize out of the solution. The progress can be monitored by polarimetry.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The diastereomeric purity of the salt can be improved by recrystallization.

-

-

Liberation of D-2-chlorophenylalanine:

-

Dissolve the purified diastereomeric salt in water.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 5-6) using a suitable acid or base (e.g., HCl or NaOH) to precipitate the free amino acid.

-

Alternatively, if an acidic resolving agent was used, the aqueous solution can be passed through an ion-exchange column.

-

Collect the precipitated 2-chloro-D-phenylalanine by filtration, wash with cold water, and dry under vacuum.

-

Boc Protection of 2-chloro-D-phenylalanine

The protection of the amino group of 2-chloro-D-phenylalanine with a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide synthesis.[5][6]

Protocol: N-Boc Protection

-

Reaction Setup:

-

Dissolve 2-chloro-D-phenylalanine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

-

Add a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N) (2.0-2.2 eq), to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Addition of Boc Anhydride:

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.

-

-

Work-up and Isolation:

-

Once the reaction is complete (monitored by TLC), remove the organic solvent (dioxane) under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar organic solvent like hexane or ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of a weak acid (e.g., citric acid or potassium bisulfate).

-

Extract the product, this compound, into an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.

-

Quantitative Data

The following table summarizes the expected yields and purity for the synthesis of this compound. These values are based on typical results for analogous reactions reported in the literature.

| Step | Product | Typical Yield (%) | Typical Purity (ee%) |

| Chiral Resolution | D-2-chlorophenylalanine | 30-45% (per enantiomer) | >98% |

| N-Boc Protection | This compound | 85-95% | >98% |

Logical Relationships in Synthesis

The choice of synthetic route often depends on the desired scale, cost, and available resources. Asymmetric synthesis offers a more direct route to the desired enantiomer, potentially with higher overall yields, while chiral resolution is a robust and well-established technique that is often easier to implement at a laboratory scale.

References

An In-depth Technical Guide to Boc-2-chloro-D-phenylalanine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-2-chloro-D-phenylalanine is a crucial non-natural amino acid derivative that serves as a vital building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group and the chlorine substitution on the phenyl ring, offer distinct advantages in drug design and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its application in solid-phase peptide synthesis (SPPS), and a curated list of suppliers. Furthermore, this document elucidates the role of D-amino acids and halogenation in enhancing the therapeutic potential of peptides, supported by experimental workflows and diagrams.

Introduction

The landscape of drug discovery is continually evolving, with a significant focus on the development of peptide-based therapeutics. Peptides offer high specificity and potency but are often limited by poor metabolic stability and bioavailability. The incorporation of non-natural amino acids, such as this compound, is a key strategy to overcome these limitations. The D-configuration of the amino acid enhances resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby prolonging the peptide's half-life in vivo.[1] The presence of a chlorine atom on the phenyl ring can introduce favorable electronic and steric interactions, potentially improving binding affinity to biological targets and enhancing cell membrane permeability.[2]

This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the synthesis and application of this compound.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value |

| CAS Number | 80102-23-4 |

| Molecular Formula | C₁₄H₁₈ClNO₄ |

| Molecular Weight | 299.75 g/mol |

| Synonyms | Boc-D-Phe(2-Cl)-OH, Boc-o-chloro-D-Phe-OH, (2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Appearance | White to off-white powder |

| Storage Conditions | 2-8°C |

Suppliers

High-purity this compound is critical for successful and reproducible experimental outcomes. The following is a list of notable suppliers:

Note: This is not an exhaustive list. Researchers should verify the purity and specifications from the chosen supplier.

Synthesis of this compound

The following protocol describes a general method for the Boc-protection of a D-amino acid, which can be adapted for 2-chloro-D-phenylalanine. This procedure is based on the well-established reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol:

Materials:

-

D-2-chlorophenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

10% Hydrochloric acid (HCl) in Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a dry 500 mL round-bottom flask, dissolve D-2-chlorophenylalanine (1 equivalent) in a 1:1 mixture of THF and H₂O at room temperature.[5]

-

To this stirring solution, add Boc₂O (1.1 equivalents).[5]

-

Slowly add a solution of NaOH (2.2 equivalents) to the reaction mixture.[5]

-

Continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under vacuum using a rotary evaporator to remove the THF.[5]

-

Slowly add 10% HCl in CH₂Cl₂ dropwise to the aqueous solution while stirring vigorously to precipitate the product.[5]

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-chemistry-based solid-phase peptide synthesis. The general cycle of Boc-SPPS involves the deprotection of the N-terminal Boc group with an acid, followed by neutralization and coupling of the next Boc-protected amino acid.

Experimental Protocol for Incorporation:

This protocol is adapted from a standard procedure for incorporating a halogenated D-phenylalanine derivative and can be optimized for this compound.[6]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a solid-phase synthesis vessel.[6]

-

Activation of this compound:

-

Coupling:

-

Washing: After successful coupling, drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).[6]

-

Deprotection: The N-terminal Boc group is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 50%), followed by washing and neutralization steps to prepare for the next coupling cycle.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-L-Phenylalanine - Creative Peptides [creative-peptides.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

A Technical Guide to Boc-2-chloro-D-phenylalanine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-α-(tert-butoxycarbonyl)-2-chloro-D-phenylalanine (Boc-2-chloro-D-phenylalanine), a synthetic amino acid derivative crucial in peptide synthesis and drug discovery. Its unique structural features make it a valuable building block for creating novel peptides with modified biological activity and stability.

Core Properties of this compound

The incorporation of a chlorine atom on the phenyl ring and the presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group are key features of this compound. These modifications are instrumental in the design of peptide-based therapeutics.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C14H18ClNO4 | [1][2] |

| Molecular Weight | 299.75 g/mol | [1][2] |

| Appearance | Cream powder | [3] |

| Melting Point | 93-100 °C | [3] |

| Optical Rotation | [α]D20 = +27 ± 2º (c=1 in EtOAc) | [3] |

| Storage Conditions | 0-8°C | [3] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of Boc-protected amino acids and their subsequent use in solid-phase peptide synthesis (SPPS), a standard application for compounds like this compound.

Synthesis of N-Boc-Protected Amino Acids

This protocol outlines the general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O), a common method for preparing Boc-amino acids.[4]

Materials:

-

Amino acid (e.g., 2-chloro-D-phenylalanine) (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of the chosen solvent system.

-

Add the base (e.g., NaOH or TEA) to the solution.

-

Slowly add (Boc)₂O to the reaction mixture and stir at room temperature.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a cyclical process involving the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain attached to a solid support (resin).[5]

Key Steps in a Boc-SPPS Cycle:

-

Resin Swelling: The resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).[5]

-

N-α-Boc Deprotection: The temporary Boc protecting group from the N-terminus of the resin-bound peptide is removed using a solution of 50% trifluoroacetic acid (TFA) in DCM.[5][6]

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base, typically 10% diisopropylethylamine (DIEA) in DCM.[7]

-

Amino Acid Coupling: The next N-α-Boc protected amino acid (e.g., this compound) is activated by a coupling agent (e.g., HBTU, HOBt) and coupled to the free N-terminal amine of the peptide-resin.[5] This cycle is repeated to assemble the desired peptide sequence.

-

Final Cleavage: After the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Visualizing the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.

Caption: A diagram illustrating the cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

References

The Solubility Landscape of Halogenated Phenylalanine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated derivatives of the essential amino acid phenylalanine are of significant interest in drug discovery and chemical biology. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) at the para-position of the phenyl ring alters the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These modifications can profoundly impact biological activity, metabolic stability, and binding affinity to protein targets. A critical parameter influencing the utility of these analogs in research and development is their solubility. This technical guide provides an in-depth overview of the aqueous solubility of para-halogenated phenylalanine analogs, details common experimental protocols for solubility determination, and illustrates relevant biological pathways and experimental workflows.

Data Presentation: Solubility of Halogenated Phenylalanine Analogs

The aqueous solubility of para-halogenated phenylalanine analogs is a key determinant of their handling, formulation, and bioavailability. While comprehensive, directly comparable data under identical conditions are sparse in the literature, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility is highly dependent on factors such as pH, temperature, and the specific salt form of the compound.

| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | Conditions |

| L-Phenylalanine | 165.19 | ~27 g/L | 25 °C |

| 4-Fluoro-L-phenylalanine | 183.18 | 5 mg/mL (in PBS, pH 7.2)[1] | pH 7.2 |

| 50 mg/mL (in 0.5M HCl)[2][3] | 0.5M HCl | ||

| 4-Chloro-DL-phenylalanine | 199.63 | ~1 mg/mL (5 mM)[4] | Water, with gentle warming |

| 4-Bromo-L-phenylalanine | 244.09 | Slightly soluble in water[5] | Water |

| 50 mg/mL | 0.1 M NaOH | ||

| 3-Bromo-L-phenylalanine | 244.09 | 15.38 mg/mL | Water, pH adjusted to 3 with HCl[6] |

| 4-Iodo-L-phenylalanine | 291.09 | Partly miscible with water[2][7][8][9] | Water |

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions. The solubility of zwitterionic compounds like amino acids is significantly influenced by pH, with minimum solubility typically observed at the isoelectric point.

Experimental Protocols

The determination of aqueous solubility is a fundamental experiment in the characterization of drug candidates and research compounds. The shake-flask method is a widely accepted "gold standard" for determining thermodynamic solubility.

Shake-Flask Method for Determining Aqueous Solubility

Objective: To determine the equilibrium solubility of a halogenated phenylalanine analog in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

Halogenated phenylalanine analog (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Volumetric flasks

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the halogenated phenylalanine analog and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the aqueous buffer (PBS) to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of the solid halogenated phenylalanine analog to a known volume of PBS in a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the aqueous buffer as necessary to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC-UV:

-

Analyze the prepared standard solutions and the diluted sample supernatant by HPLC. A reverse-phase C18 column is typically suitable.

-

The mobile phase composition will depend on the specific analog but is often a mixture of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Monitor the elution of the compound using a UV detector at a wavelength where the compound has significant absorbance (typically around 254-280 nm for aromatic amino acids).

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the halogenated phenylalanine analog in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Measure the absorbance of the standard solutions and the diluted sample supernatant at the wavelength of maximum absorbance (λmax) for the specific analog.

-

Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the halogenated phenylalanine analog in the diluted sample by interpolating its absorbance from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of the halogenated phenylalanine analog by multiplying the determined concentration by the dilution factor used for the supernatant.

-

Mandatory Visualizations

Signaling Pathway of the L-Type Amino Acid Transporter 1 (LAT1)

Halogenated phenylalanine analogs, being structurally similar to endogenous amino acids, are often transported into cells via amino acid transporters. The L-type Amino Acid Transporter 1 (LAT1) is a key transporter for large neutral amino acids, including phenylalanine, and is frequently overexpressed in cancer cells. Understanding its signaling pathway is crucial for contexts where these analogs are used as research tools or potential therapeutics.

Experimental Workflow for a GPCR Activation Assay

Phenylalanine and its analogs can act as ligands for G protein-coupled receptors (GPCRs), including several orphan GPCRs. The following workflow outlines a typical cell-based assay to screen for and characterize the activation of a GPCR by a halogenated phenylalanine analog.

References

- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Data of Boc-2-chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of Boc-2-chloro-D-phenylalanine. These predictions are based on the analysis of similar compounds, including Boc-phenylalanine and other halogenated phenylalanine derivatives. The exact chemical shifts can vary depending on the solvent, concentration, and instrument frequency.

Predicted ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| C(CH₃)₃ (Boc) | ~1.4 | Singlet | N/A |

| β-CH₂ | 2.9 - 3.3 | Multiplet | |

| α-CH | 4.3 - 4.6 | Multiplet | |

| NH | 5.0 - 5.5 | Doublet | ~7-9 |

| Aromatic-H | 7.1 - 7.4 | Multiplet | |

| COOH | >10 | Broad Singlet | N/A |

Predicted ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C(CH₃)₃ (Boc) | ~28 |

| C (CH₃)₃ (Boc) | ~80 |

| β-CH₂ | ~37 |

| α-CH | ~55 |

| Aromatic-C | 127 - 135 |

| Aromatic-C-Cl | 132 - 136 |

| C=O (Boc) | ~155 |

| C=O (Acid) | >170 |

Experimental Protocol for NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The selection of solvent can influence the chemical shifts, particularly for exchangeable protons (NH and COOH).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high resolution and symmetrical peak shapes.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS).

-

Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data of a compound like this compound.

A Comprehensive Technical Guide to Boc-Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and utilizing tert-butyloxycarbonyl (Boc)-protected amino acids in peptide synthesis. It provides a thorough overview of the leading commercial suppliers, quantitative comparisons of their products, detailed experimental protocols for both synthesis and quality control, and visualizations of key biological and experimental workflows.

Commercial Suppliers and Product Specifications

The selection of high-quality Boc-protected amino acids is a critical first step in successful peptide synthesis. A multitude of chemical suppliers offer a wide range of these essential building blocks. Leading manufacturers and suppliers include organizations known for their comprehensive portfolios in life sciences and specialty chemicals.[][][] Key players in the market provide extensive documentation, including Certificates of Analysis (CoA), to ensure the quality and consistency of their products.

Below are comparative tables summarizing the product specifications for several common Boc-protected amino acids from a selection of reputable suppliers. These tables are designed to facilitate an informed decision-making process for researchers and procurement specialists.

Table 1: Comparative Specifications for Boc-L-Alanine (Boc-Ala-OH)

| Supplier | Purity | Optical Rotation [α]D (c=concentration, solvent) | Melting Point (°C) |

| Sigma-Aldrich (Novabiochem) | ≥98% (TLC) | -27.5 to -22.5° (c=2, AcOH) | |

| Sigma-Aldrich | ≥99.0% (TLC) | -25±1° (c=2%, acetic acid) | 79-83 |

| SD Fine-Chem | Min. 99.0% (Acidimetric, dried) | 79-83 |

Table 2: Comparative Specifications for Boc-L-Proline (Boc-Pro-OH)

| Supplier | Purity | Optical Rotation [α]D (c=concentration, solvent) | Melting Point (°C) |

| Chem-Impex | ≥ 98% (HPLC) | -60 ± 4º (c=1 in AcOH) | 130 - 138 |

| Ottokemi | 99% | 133-135 | |

| Carl ROTH | ≥98 % | 136 | |

| ChemicalBook | 133-135 |

Table 3: Comparative Specifications for Boc-L-Tryptophan (Boc-Trp-OH)

| Supplier | Purity | Optical Rotation [α]D (c=concentration, solvent) | Melting Point (°C) |

| Sigma-Aldrich | ≥99.0% (TLC) | -20±1° (c=1%, DMF) | 136 (dec.) |

| TCI America (Fisher Scientific) | 98.0+% | ||

| PubChem |

Table 4: Comparative Specifications for Boc-Glycine (Boc-Gly-OH)

| Supplier | Purity | Melting Point (°C) |

| Chem-Impex | ≥ 98% (HPLC) | 82 - 92 |

Experimental Protocols

Quality Control of Boc-Protected Amino Acids

Ensuring the identity, purity, and chiral integrity of Boc-protected amino acids is paramount. The following are detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and enantiomeric excess of Boc-amino acids.[4][5][6]

Objective: To determine the chemical and chiral purity of a Boc-protected amino acid sample.

Materials:

-

HPLC system with UV detector

-

Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series) for chiral analysis

-

C18 reverse-phase column for purity analysis

-

Mobile phase solvents (HPLC grade): Acetonitrile, Water, Trifluoroacetic acid (TFA)

-

Boc-amino acid sample

-

Reference standards for the L- and D-enantiomers (if available)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the Boc-amino acid and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Conditions for Purity Analysis (Reverse-Phase):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm

-

Injection Volume: 10 µL

-

-

Chromatographic Conditions for Chiral Analysis (Chiral Stationary Phase):

-

Column: Chiral column (e.g., CHIRALPAK® IA)

-

Mobile Phase: A suitable mixture of hexane/isopropanol or other appropriate solvents as recommended by the column manufacturer. The use of volatile buffers like ammonium trifluoroacetate can be beneficial, especially for LC/MS applications.[5]

-

Flow Rate: As recommended for the specific column.

-

Detection: UV at an appropriate wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the prepared sample onto the equilibrated HPLC system.

-

For purity analysis, integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

For chiral analysis, identify the peaks corresponding to the L- and D-enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

-

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the chemical structure of Boc-protected amino acids.[7][8]

Objective: To verify the structure of a Boc-amino acid and confirm the presence of the Boc protecting group.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Boc-amino acid sample

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Boc-amino acid and dissolve it in approximately 0.7 mL of CDCl₃.[7]

-

-

NMR Acquisition:

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum. A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.[7]

-

Acquire a ¹³C NMR spectrum. Diagnostic signals include the quaternary and methyl carbons of the tert-butyl group and the carbonyl carbon of the carbamate.[7]

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7]

-

Assign the signals to the corresponding protons and carbons in the molecule to confirm the structure.

-

Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual synthesis of a peptide on a solid support using the Boc strategy.[9][10] This process is cyclical, with each cycle adding one amino acid to the growing peptide chain.[9][11]

Materials:

-

Solid-phase synthesis vessel

-

Resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt)

-

Washing solvents (DCM, DMF, Isopropanol)

-

Cleavage cocktail (e.g., HF or a mixture like Reagent K: TFA/water/phenol/thioanisole/EDT)[9]

-

Ninhydrin test kit for monitoring coupling completion

Procedure:

-

Resin Swelling:

-

Place the resin in the synthesis vessel and wash with DMF.

-

Add DCM and allow the resin to swell for 30-60 minutes.[9]

-

-

Boc-SPPS Cycle (repeated for each amino acid):

-

Deprotection:

-

Remove the Boc protecting group by treating the resin with a 50% TFA solution in DCM for approximately 20-30 minutes.[10]

-

-

Washing:

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM and DMF to remove residual TFA and byproducts.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM or DMF.[10]

-

-

Washing:

-

Wash the resin with DCM and DMF to remove excess base.

-

-

Coupling:

-

Activate the next Boc-amino acid (2-4 equivalents) by dissolving it with a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add the activated amino acid solution to the resin, followed by DIEA to initiate coupling.

-

Allow the reaction to proceed for 1-2 hours.

-

Monitor the completion of the reaction using the ninhydrin test. A yellow color indicates a free secondary amine (proline) or a complete reaction, while a blue color indicates an incomplete reaction.

-

-

Washing:

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

-

Final Cleavage:

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly and dry it under vacuum.

-

Treat the dried resin with a strong acid cleavage cocktail (e.g., anhydrous HF or Reagent K) for 1-2 hours at 0°C to cleave the peptide from the resin and remove the side-chain protecting groups.[9]

-

Precipitate the crude peptide in cold diethyl ether, and collect it by filtration or centrifugation.

-

Purify the crude peptide using reverse-phase HPLC.

-

Mandatory Visualizations

Signaling Pathway: Amino Acid Sensing by mTOR

Amino acids are not only building blocks for proteins but also critical signaling molecules that regulate cell growth and metabolism.[12] A key pathway involved in this process is the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTORC1 complex, in particular, acts as a nutrient sensor, integrating signals from amino acids, growth factors, and energy status to control protein synthesis.[13][14]

Caption: Amino acid sensing and mTORC1 activation pathway.

Experimental Workflow: Boc-SPPS Cycle

The solid-phase synthesis of peptides using Boc chemistry follows a repetitive cycle of deprotection, neutralization, coupling, and washing steps. This workflow is fundamental to the stepwise elongation of the peptide chain.[9][11][15]

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Logical Relationship: Quality Control Workflow for Boc-Amino Acids

A robust quality control workflow is essential to ensure that incoming Boc-protected amino acids meet the stringent requirements for peptide synthesis. This involves a series of analytical tests to confirm identity, purity, and stereochemical integrity.

Caption: Quality control workflow for commercial Boc-amino acids.

References

- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 14. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 15. bachem.com [bachem.com]

A Comprehensive Technical Guide to Ortho-Substituted Phenylalanine: Synthesis, Biological Activity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ortho-substituted phenylalanine derivatives, a class of unnatural amino acids with significant potential in drug design and chemical biology. By modifying the aromatic ring of phenylalanine at the ortho-position, researchers can fine-tune the steric and electronic properties of peptides and small molecules, leading to enhanced biological activity, improved metabolic stability, and novel functionalities. This document details the synthesis of these valuable compounds, summarizes their biological activities with quantitative data, provides detailed experimental protocols, and visualizes their engagement with key cellular signaling pathways.

Synthesis of Ortho-Substituted Phenylalanine Derivatives

The introduction of substituents at the ortho-position of the phenylalanine ring can be achieved through various synthetic strategies. Below are representative protocols for the synthesis of key ortho-substituted phenylalanine derivatives.

Synthesis of Ortho-Fluoro-DL-Phenylalanine

The synthesis of ortho-fluoro-DL-phenylalanine can be accomplished through a multi-step process starting from 2-fluorobenzaldehyde.

Experimental Protocol:

-

Azlactone Formation: 2-fluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.

-

Ring Opening and Reduction: The azlactone ring is opened with sodium hydroxide, followed by reduction of the double bond using a suitable catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to yield N-acetyl-2-fluoro-DL-phenylalanine.

-

Hydrolysis: The N-acetyl group is removed by acid hydrolysis (e.g., with hydrochloric acid) to afford ortho-fluoro-DL-phenylalanine. The product is then purified by recrystallization.

Synthesis of Ortho-Nitro-L-Phenylalanine

The nitration of L-phenylalanine can be achieved using a mixture of nitric acid and sulfuric acid. Careful control of the reaction conditions is crucial to favor the formation of the ortho-isomer and minimize side products.

Experimental Protocol:

-

Dissolution: L-phenylalanine (10.0 g, 60.6 mmol) is dissolved in 16 ml of concentrated sulfuric acid (95-98%) at 0°C.[1]

-

Nitration: A nitrating mixture of concentrated nitric acid (3.0 ml, 90%) and concentrated sulfuric acid is added dropwise to the stirring solution while maintaining the temperature at approximately 0°C.[1] After the addition is complete, the reaction is stirred for an additional 10-15 minutes.[1]

-

Workup: The reaction mixture is poured over ice (approximately 200 ml) and diluted with water to about 700 ml.[1] The solution is then heated to boiling and neutralized with lead carbonate (approximately 80 g).[1]

-

Purification: The precipitated lead sulfate is removed by filtration. The filtrate is treated with hydrogen sulfide gas to precipitate any remaining lead ions, followed by another filtration. The resulting solution is concentrated to one-third of its volume. The solid that forms is collected by filtration and washed with 95% ethanol. The final product, p-nitrophenylalanine, is obtained in 50-55% yield after recrystallization from boiling water.[1] Note: While this protocol is for p-nitrophenylalanine, similar principles apply for ortho-nitration, often with adjustments in temperature and reaction time to influence isomer distribution.

Biological Activity of Ortho-Substituted Phenylalanine Derivatives

Ortho-substituted phenylalanines have been shown to modulate the activity of various enzymes and transporters, making them attractive candidates for drug development. The following tables summarize the available quantitative data on their biological activities.

Enzyme Inhibition

| Derivative | Target Enzyme | Inhibition Type | IC50 | Ki | Reference |

| (S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acid | Angiotensin I Converting Enzyme (ACE) | Noncompetitive | 41 nM | 38 nM | [2] |

| (S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid | Angiotensin I Converting Enzyme (ACE) | Competitive | 41 nM | 6.9 nM | [2] |

| Boc-Phe-vinyl ketone | AKT1 | Covalent | 580 nM | - | [3] |

| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | Carboxypeptidase A | Competitive | - | 2.09 µM | [3] |

| N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration) | Carboxypeptidase A | Competitive | - | 1.54 µM | [3] |

Transporter Inhibition

| Derivative | Transporter | Ki (LAT1) | Ki (LAT2) | Reference |

| 2-Iodo-phenylalanine | LAT1/LAT2 | High Affinity | - | [4] |

Incorporation into Peptides

The unique properties of ortho-substituted phenylalanines can be harnessed by incorporating them into peptides. This is typically achieved through solid-phase peptide synthesis (SPPS).

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Ortho-Substituted Phenylalanine

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing an ortho-substituted phenylalanine derivative.

Experimental Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5]

-

Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 5-20 minutes.[5][6]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.[6]

-

Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-protected ortho-substituted phenylalanine (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® (3 equivalents) in DMF for 5-10 minutes.[6] b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[6]

-

Washing: Wash the resin with DMF to remove unreacted reagents.[6]

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.[6]

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours.[6]

-

Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[5] c. Collect the peptide pellet by centrifugation. d. Wash the pellet with cold diethyl ether and dry under vacuum.[5] e. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Signaling Pathways

Ortho-substituted phenylalanine derivatives have been implicated in the modulation of key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for designing novel therapeutics.

RhoA/ROCK Signaling Pathway

Phenylalanine has been shown to activate the RhoA/Rho-associated kinase (ROCK) pathway, which plays a critical role in various cellular processes, including apoptosis.[7] The activation of this pathway by high concentrations of phenylalanine may contribute to the neuronal cell loss observed in phenylketonuria (PKU).[7]

Caption: Phenylalanine-induced activation of the RhoA/ROCK signaling pathway leading to apoptosis.

Insulin Signaling Pathway

Amino acids, including phenylalanine, can modulate the insulin signaling pathway. While they can synergize with insulin to promote protein synthesis, they can also inhibit early steps in insulin signaling that are crucial for glucose uptake. This bidirectional modulation highlights the complex interplay between nutrient sensing and hormonal signaling.

Caption: Bidirectional modulation of the insulin signaling pathway by phenylalanine.

Experimental Protocols for Biological Assays

To assess the biological activity of ortho-substituted phenylalanine derivatives, a variety of in vitro and cell-based assays are employed.

Tryptophan Hydroxylase-1 (TPH1) Inhibition Assay

This fluorescence-based assay is suitable for high-throughput screening of TPH1 inhibitors.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (ortho-substituted phenylalanine derivative) in a suitable solvent (e.g., DMSO).

-

Prepare a TPH1 enzyme solution containing TPH1, a buffer (e.g., 40 mM HEPES, pH 7.0), 0.05 mg/ml catalase, and 10 µM ferrous ammonium sulfate.

-

Prepare a reaction solution containing the substrate L-tryptophan (20 µM).

-

-

Assay Procedure:

-

In a 384-well plate, add the inhibitor solution to the "Test Inhibitor" wells and the corresponding solvent to the "Negative Control" and "Positive Control" wells.

-

Add the TPH Enzyme Solution to the "Negative Control" and "Test Inhibitor" wells.

-

Add a solution containing diluted TPH1 to the "Positive Control" and "Test Inhibitor" wells.

-

Initiate the reaction by adding the TPH Reaction Solution to all wells.

-

Incubate the plate for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 4°C).

-

Stop the reaction by adding a quench solution.

-

-

Data Analysis:

-

Measure the fluorescence of the product (5-hydroxytryptophan) using a microplate reader.

-

Calculate the percent inhibition for each test compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

L-Type Amino Acid Transporter 1 (LAT1) Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the uptake of a radiolabeled LAT1 substrate.

Experimental Protocol:

-

Cell Culture: Culture cells expressing LAT1 (e.g., HT-29 cells) in a suitable medium in a 24-well plate until they reach the desired confluency.

-

Uptake Experiment: a. Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Pre-incubate the cells with the test compound (ortho-substituted phenylalanine derivative) at various concentrations for a short period (e.g., 10 minutes). c. Add a solution containing a radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine) to each well. d. Incubate for a defined time (e.g., 1-5 minutes) to allow for substrate uptake.

-

Termination and Lysis: a. Stop the uptake by rapidly washing the cells with ice-cold buffer. b. Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Quantification: a. Transfer the cell lysates to scintillation vials. b. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the rate of substrate uptake for each inhibitor concentration. b. Determine the IC50 value by plotting the uptake rate against the logarithm of the inhibitor concentration. c. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

This guide provides a foundational understanding of the synthesis, biological evaluation, and application of ortho-substituted phenylalanine derivatives. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to explore the potential of these unique building blocks in the development of novel therapeutics and chemical probes. Further investigation into the structure-activity relationships and the impact of these modifications on a wider range of biological targets will undoubtedly continue to expand the utility of this important class of unnatural amino acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combined Structure-Based Pharmacophore and 3D-QSAR Studies on Phenylalanine Series Compounds as TPH1 Inhibitors [ouci.dntb.gov.ua]

- 7. courses.edx.org [courses.edx.org]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-2-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Boc-2-chloro-D-phenylalanine into peptide sequences using Boc/Bzl solid-phase peptide synthesis (SPPS). The inclusion of this analog can enhance metabolic stability, modulate receptor affinity, and introduce unique conformational constraints, making it a valuable tool in drug discovery and development, particularly for creating potent and stable peptide therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is essential for effective solid-phase peptide synthesis.

| Property | Value |

| Synonyms | Boc-D-Phe(2-Cl)-OH, (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid |

| Molecular Formula | C₁₄H₁₈ClNO₄ |

| Molecular Weight | 299.75 g/mol |

| Appearance | White to pale cream powder |

| Purity (TLC) | ≥98.0% |

| Melting Point | 94-98 °C |

| Optical Activity | [α]20/D +23.5±2°, c = 1% in ethyl acetate |

| Storage Conditions | 2-8 °C |

Core Principles and Considerations

The incorporation of this compound follows the standard Boc-SPPS workflow, which relies on the principle of graduated acid lability. The Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).

Key Considerations:

-

Steric Hindrance: The ortho-chloro substitution on the phenyl ring may introduce steric hindrance, potentially slowing down the coupling reaction. It is advisable to monitor coupling reactions closely and perform double coupling if necessary.

-

Hydrophobicity: The chlorinated phenyl ring increases the hydrophobicity of the amino acid, which can sometimes contribute to peptide aggregation during synthesis, especially in longer or hydrophobic sequences.

-

Side Reactions: While the chloro group is generally stable under standard SPPS conditions, the use of scavengers during the final cleavage is crucial to prevent potential side-product formation.

Quantitative Data Summary

The successful incorporation of this compound is evaluated based on coupling efficiency and overall peptide yield. While these values are sequence-dependent, the following table summarizes typical quantitative data expected from a standard Boc-SPPS protocol.

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. A double coupling may be required to achieve this efficiency due to potential steric hindrance. |

| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence, prevention of aggregation, and the efficiency of each synthesis cycle. |

| Final Peptide Yield (Crude) | 10-30% | Gravimetric Analysis | Dependent on peptide length, sequence complexity, and cleavage efficiency. |

| Final Peptide Yield (Purified) | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant loss of material, particularly for hydrophobic peptides. |

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for manual SPPS. Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Diagram: General Boc-SPPS Workflow

Caption: General workflow for Boc solid-phase peptide synthesis.

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

-

Drain the solvent.

Protocol 2: Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single coupling cycle.

Materials:

-

Peptide-resin from the previous cycle

-

This compound

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM

-

Coupling Reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.

-

Drain the solution and add a fresh portion of 50% TFA/DCM. Agitate for an additional 20-25 minutes.[1]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

-

-

Neutralization:

-

Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

-

Amino Acid Coupling (BOP Activation):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and BOP (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to monitor the reaction's completion. If the test is positive (blue beads), indicating free amines, the coupling step should be repeated ("double coupling").

-

After a negative Kaiser test (yellow beads), drain the coupling solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 3: Final Cleavage and Peptide Precipitation

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers: e.g., Anisole, p-cresol

-

Cold diethyl ether

Procedure:

WARNING: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.

-

Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum.

-

Place the dry resin in the reaction vessel of the HF cleavage apparatus.

-

Add scavengers (e.g., 1 mL of p-cresol per gram of resin).

-

Cool the vessel to -10 °C.

-

Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the crude peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the peptide pellet under vacuum.

Protocol 4: Peptide Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

-

Collect fractions and analyze their purity by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

-

-

Analysis:

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The incorporation of 2-chloro-D-phenylalanine will result in a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Application: Development of Substance P Antagonists

The incorporation of this compound is a valuable strategy in the design of antagonists for the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P.[2][3] Substance P is implicated in various physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders.[4]

By replacing a key phenylalanine residue in a peptide antagonist sequence with 2-chloro-D-phenylalanine, researchers can enhance the peptide's resistance to enzymatic degradation and potentially increase its binding affinity for the NK-1 receptor. This modification can lead to more potent and longer-acting drug candidates.

Diagram: Substance P / NK-1 Receptor Signaling and Antagonism

Caption: Antagonism of the Substance P / NK-1 receptor signaling pathway.

References

- 1. chempep.com [chempep.com]

- 2. Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of antagonists of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Synthesis Using Boc-2-chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These modifications can confer enhanced proteolytic stability, improved binding affinity, and unique conformational properties. Boc-2-chloro-D-phenylalanine is a valuable building block, introducing both steric bulk and altered electronic properties due to the chlorine atom on the phenyl ring. However, the ortho-chloro substituent presents a significant steric challenge during peptide bond formation, necessitating carefully optimized coupling strategies to ensure high yields and minimize side reactions, particularly epimerization.[1][2]

These application notes provide a comprehensive guide to selecting appropriate coupling reagents and detailed protocols for the successful incorporation of this compound into peptide chains using both solid-phase and solution-phase techniques.

Core Principles of Peptide Coupling with Hindered Amino Acids

The formation of a peptide bond requires the activation of the carboxylic acid of the N-protected amino acid (in this case, this compound).[3] This activated species is then susceptible to nucleophilic attack by the free amino group of the adjacent amino acid or the growing peptide chain. For sterically hindered residues like 2-chloro-D-phenylalanine, the reaction kinetics can be slow, increasing the risk of incomplete reactions and racemization of the activated amino acid.[4]

The choice of coupling reagent is therefore critical. Modern onium salts (aminium/uronium and phosphonium) are generally preferred over carbodiimides for such challenging couplings due to their higher reactivity and ability to suppress side reactions.[5][6]

Comparative Performance of Common Coupling Reagents

While specific data for this compound is not extensively published, performance can be extrapolated from data on other sterically hindered amino acids. Aminium/uronium salts, particularly those based on the 7-azabenzotriazole (OAt) leaving group, are highly recommended.

| Coupling Reagent | Class | Typical Yield (Hindered Couplings) | Typical Reaction Time | Racemization Risk | Key Considerations |

| HATU | Aminium/Uronium | >95%[7] | 30 - 120 minutes[3] | Very Low[3] | Highly reactive, ideal for hindered couplings. The HOAt byproduct actively participates in and accelerates the coupling.[5] |

| HBTU | Aminium/Uronium | 90 - 98%[7] | 60 - 240 minutes[3] | Low to Moderate[3] | A reliable and cost-effective choice, though slightly less reactive than HATU for the most challenging couplings.[3] |

| COMU | Aminium/Uronium | >95% | 30 - 90 minutes | Low | Highly efficient, with improved solubility of byproducts. Based on OxymaPure®, which is a safer alternative to the potentially explosive HOBt/HOAt.[6] |

| PyBOP | Phosphonium | >90% | 60 - 180 minutes | Low | Byproducts are generally non-carcinogenic, unlike its predecessor, BOP. Effective for hindered systems. |

| DIC/OxymaPure® | Carbodiimide/Additive | 85 - 95% | 2 - 6 hours | Low | A modern carbodiimide method that offers a good balance of cost and efficiency with a favorable safety profile. Less reactive than onium salts. |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound. Researchers should note that optimization may be necessary based on the specific peptide sequence and downstream applications.

Protocol 1: Automated Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol is adapted from standard Boc-SPPS methodologies and is suitable for automated synthesizers.[8][9] It assumes the use of a suitable solid support, such as MBHA resin for C-terminal amides or PAM resin for C-terminal acids.[9]

Workflow Diagram: Boc-SPPS Cycle

Caption: Automated Boc-SPPS workflow for a single coupling cycle.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3.0 eq. relative to resin loading)